1-[(3-chlorobenzyl)sulfonyl]pyrrolidine
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14ClNO2S It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 3-chlorobenzyl group
Preparation Methods
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine, 3-chlorobenzyl chloride, and a sulfonylating agent.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the sulfonylation process.
Synthetic Route: The general synthetic route involves the reaction of pyrrolidine with 3-chlorobenzyl chloride in the presence of a sulfonylating agent, leading to the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorobenzyl group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the sulfonyl group can be achieved under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions.
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The 3-chlorobenzyl group may also contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(4-chlorobenzyl)sulfonyl]pyrrolidine: Similar structure but with the chlorine atom at the 4-position of the benzyl group.
1-[(3-bromobenzyl)sulfonyl]pyrrolidine: Similar structure but with a bromine atom instead of chlorine.
1-[(3-chlorobenzyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-11-5-3-4-10(8-11)9-16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFMRDWDCUIPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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